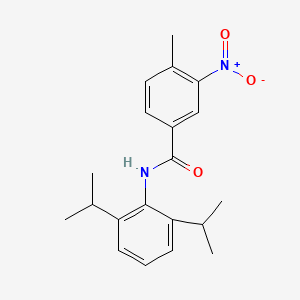

![molecular formula C12H15N5O3 B5526433 2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide" often involves multi-step reactions, including the use of various catalysts and reaction conditions to achieve the desired functionalization and molecular architecture. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involved the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is often characterized by single-crystal X-ray diffraction, revealing intricate details about the molecular conformation, hydrogen bonding, and intermolecular interactions. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed diverse conformations and hydrogen bonding patterns in their crystal structures (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, leading to various chemical reactions. For example, the replacement of the methoxyamino H atom with a methyl group resulted in significant changes in hydrogen bonding and molecular packing (Camerman et al., 2005). This demonstrates the impact of slight modifications on the chemical properties and reactivity of these molecules.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

Research on compounds structurally similar to "2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide" has revealed potential anticonvulsant activities. Specifically, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have identified molecular features likely responsible for their anticonvulsant effects. These features include the presence of specific O atoms and a phenyl group, which have been compared stereochemically with phenytoin, a well-known anticonvulsant (Camerman et al., 2005).

Anticancer and Antimicrobial Activity

Compounds with the 1,2,4-triazolo moiety have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines showed inhibition activity against HCT 116 cancer cell line and were screened for antimicrobial activities, highlighting the potential of triazolo-based compounds in developing new therapeutic agents (Kumar et al., 2019).

Antibacterial/Antifungal Agents

Triazole-derived Schiff bases have been prepared and complexed with various metal ions, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that modifications incorporating the triazole moiety can impart or enhance antimicrobial properties in chemical compounds (Sumrra et al., 2017).

Modulation of Transporters and Trace Amine Activity

Research on modafinil, a compound with the functional group "acetamide" like in the queried compound, shows that it occupies dopamine and norepinephrine transporters in vivo and modulates these transporters and trace amine activity in vitro. This indicates the potential of acetamide derivatives in modulating neurotransmitter systems for therapeutic applications (Madras et al., 2006).

Eigenschaften

IUPAC Name |

2-[2-methoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-19-10-4-8(5-14-12-15-7-16-17-12)2-3-9(10)20-6-11(13)18/h2-4,7H,5-6H2,1H3,(H2,13,18)(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJOMGCZMLPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC2=NC=NN2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

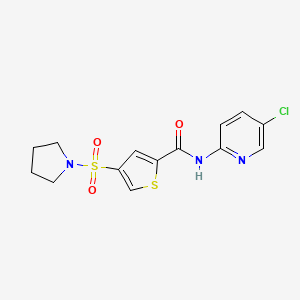

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

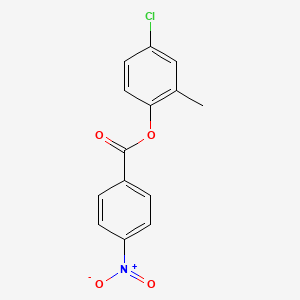

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)